4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
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Description
4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes for Zinc(II) Detection
Research has highlighted the development and application of fluorophores and their analogues for the specific detection of Zinc(II) ions in biological systems. For instance, studies on the synthesis and spectroscopic analysis of Zinquin-related fluorophores have shown that these compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, indicating their potential as fluorescent probes for Zn(II) detection. These compounds form fluorescent complexes with Zn(II), demonstrating their utility in biochemical and medical studies for the visualization and quantification of Zinc ions, which play critical roles in various physiological processes (Kimber et al., 2003).
Anticancer Activity
The synthesis and evaluation of quinoline derivatives, including those with structural modifications at the tetrahydroquinoline and benzenesulfonamide moieties, have shown significant potential in anticancer applications. Some derivatives have been designed and screened for their cytotoxic activity against various human cancer cell lines, revealing compounds with notable antiproliferative activity. These findings suggest that structural analogues, including the specified compound, could be explored for their anticancer properties, particularly in disrupting tubulin polymerization and inducing apoptosis in cancer cells (Srikanth et al., 2016).
Antimicrobial Agents
Quinoline derivatives have also been studied for their antimicrobial activities. Novel compounds synthesized by the reaction of quinolines with various agents have demonstrated significant activity against a range of bacterial and fungal strains. This suggests that the compound , by virtue of its structural features, may possess antimicrobial properties worth investigating further (Vanparia et al., 2010).
Corrosion Inhibition
The investigation into the corrosion inhibition properties of piperidine derivatives on iron surfaces through quantum chemical calculations and molecular dynamics simulations highlights the potential of quinoline derivatives in this area. These studies provide a foundation for exploring the specified compound's application in corrosion prevention, particularly in industrial settings (Kaya et al., 2016).
properties
IUPAC Name |
4-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-13-10-16(7-8-17(13)20)27(24,25)21-15-6-5-14-4-3-9-22(18(14)11-15)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOZTXWMCSCTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide |
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